molecular formula C9H4F3NO2S B13205934 5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid

5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B13205934
M. Wt: 247.20 g/mol
InChI Key: SUWPXVWIAOAHKU-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a thieno[2,3-b]pyridine core with a trifluoromethyl group at the 5-position and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene and pyridine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and fluorination processes. The scalability of these methods is crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various thieno[2,3-b]pyridine derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity through various pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the thieno[2,3-b]pyridine core. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H4F3NO2S

Molecular Weight

247.20 g/mol

IUPAC Name

5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H4F3NO2S/c10-9(11,12)5-1-4-2-6(8(14)15)16-7(4)13-3-5/h1-3H,(H,14,15)

InChI Key

SUWPXVWIAOAHKU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(SC2=NC=C1C(F)(F)F)C(=O)O

Origin of Product

United States

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